3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one is a complex organic compound that combines the structural features of indole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one typically involves the condensation of 2,3-dihydroindole with 6-methoxychromen-2-one under specific reaction conditions. The process may include:
Step 1: Preparation of 2,3-dihydroindole by reduction of indole.
Step 2: Acylation of 2,3-dihydroindole with an appropriate acyl chloride to form 2,3-dihydro-indole-1-carbonyl chloride.
Step 3: Condensation of the resulting intermediate with 6-methoxychromen-2-one in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs).
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
- 3-(2,3-Dihydro-indole-1-carbonyl)-8-methoxy-chromen-2-one
- 2-(2,3-Dihydro-indole-1-carbonyl)-benzoic acid
Uniqueness: 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one is unique due to its specific combination of indole and chromenone structures, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science.
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-14-6-7-17-13(10-14)11-15(19(22)24-17)18(21)20-9-8-12-4-2-3-5-16(12)20/h2-7,10-11H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIPBJKELUVHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.